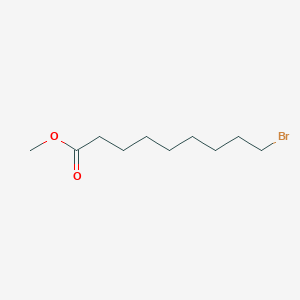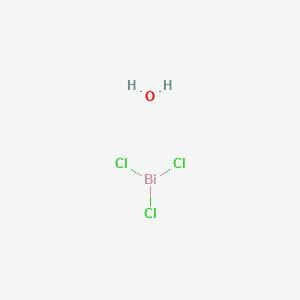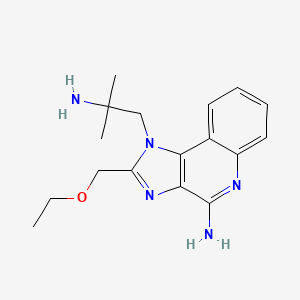
TLR7/8 agonist 3
概要
説明
TLR7/8 agonist 3 is a small molecule that activates toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .
科学的研究の応用
TLR7/8 agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of toll-like receptors and their downstream signaling pathways.
Biology: Employed in research to understand the role of toll-like receptors in immune responses and disease progression.
Industry: Utilized in the development of vaccines and adjuvants to improve the efficacy of immunizations.
作用機序
TLR7/8 agonist 3, when triggered, induces cellular and humoral immune responses that can kill cancer cells with high specificity . It is known to trigger interferon and cytokine responses . TLR7/8 agonists can activate T cell-mediated antitumor responses with both innate and adaptive immune responses to improve tumor therapy .
Safety and Hazards
将来の方向性
TLR7/8 agonists, including TLR7/8 agonist 3, are being explored for their potential in cancer immunotherapy . Biomaterial-based drug delivery systems are being developed to overcome key limitations of TLR7/8 agonists . Additionally, the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, are being investigated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TLR7/8 agonist 3 involves several steps, including the preparation of key intermediates and their subsequent coupling. Common solvents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . Moisture- or air-sensitive reactions are conducted under nitrogen atmosphere conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
TLR7/8 agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include various analogs of this compound, which are evaluated for their immunomodulatory properties and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Several compounds are similar to TLR7/8 agonist 3, including imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine .
Uniqueness
This compound is unique in its ability to activate both TLR7 and TLR8, leading to a more robust immune response compared to compounds that activate only one of these receptors. This dual activation enhances its potential as an immunotherapeutic agent, particularly in cancer treatment .
特性
IUPAC Name |
1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZCXQPNPURIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
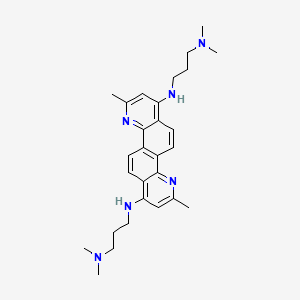
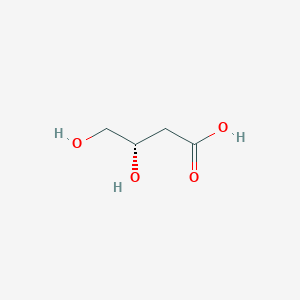
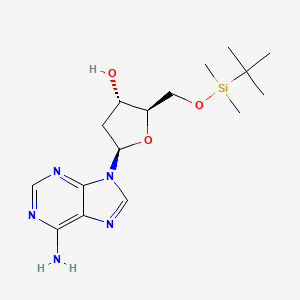
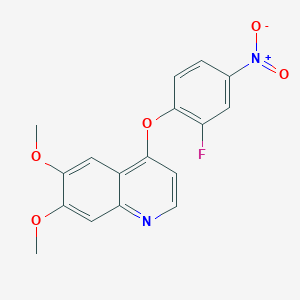
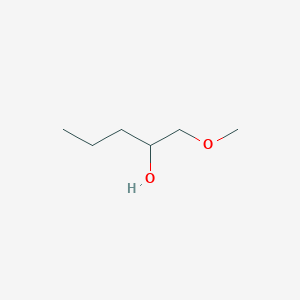
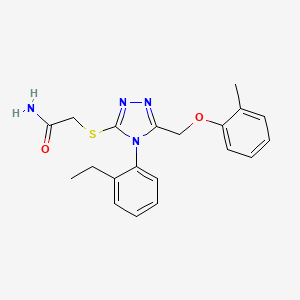
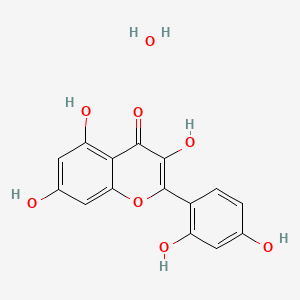

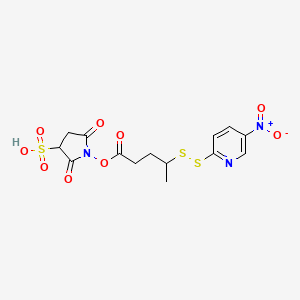

![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)
